

# 4-Chloro-2-trimethylsilylpyridine molecular weight and formula

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## Compound of Interest

Compound Name: 4-Chloro-2-trimethylsilylpyridine

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An In-Depth Technical Guide to **4-Chloro-2-trimethylsilylpyridine**: Synthesis, Reactivity, and Strategic Applications in Drug Discovery

## Executive Summary

**4-Chloro-2-trimethylsilylpyridine** is a strategically important heterocyclic building block for researchers in medicinal chemistry and drug development. Its unique bifunctional nature, featuring both a reactive chloro-substituent and a versatile trimethylsilyl group, offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core molecular properties, a detailed and mechanistically-grounded synthesis protocol, and a discussion of its potential reactivity and strategic deployment in modern drug discovery programs.

## The Strategic Value of Bifunctional Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and engage in  $\pi$ -stacking interactions makes it a critical pharmacophore. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug design.

**4-Chloro-2-trimethylsilylpyridine** emerges as a particularly valuable intermediate due to its orthogonal reactivity. The C4-chloro group serves as a canonical handle for transition-metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents. Concurrently, the C2-trimethylsilyl (TMS) group provides a second point of modification. The C-Si bond can be selectively cleaved or engaged in specific coupling reactions, offering a different vector for molecular elaboration. This dual functionality enables a modular and efficient approach to building libraries of complex pyridine derivatives for structure-activity relationship (SAR) studies.

## Core Molecular Profile

A comprehensive understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key physicochemical and identifying data for **4-Chloro-2-trimethylsilylpyridine** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>12</sub> ClNSi	[1][2]
Molecular Weight	185.73 g/mol	
CAS Number	139585-50-5	[1]
Appearance	Solid	
Predicted Mass Spec	[M+H] <sup>+</sup> = 186.05004 m/z	[2]

Note on Analytical Data: As this compound is often supplied as an early discovery chemical, comprehensive, experimentally-derived analytical data such as melting point and verified NMR spectra are not always published by vendors. Researchers should assume the responsibility of confirming the identity and purity of the material upon receipt. Based on its structure, the expected <sup>1</sup>H NMR signals would include a singlet for the nine TMS protons and three distinct aromatic protons corresponding to the pyridine ring, with coupling patterns dictated by their relative positions.

## Synthesis Protocol and Mechanistic Rationale

The most direct synthesis of **4-Chloro-2-trimethylsilylpyridine** relies on a well-established organometallic strategy: Directed ortho-Metalation (DoM).[3][4] This powerful technique uses a

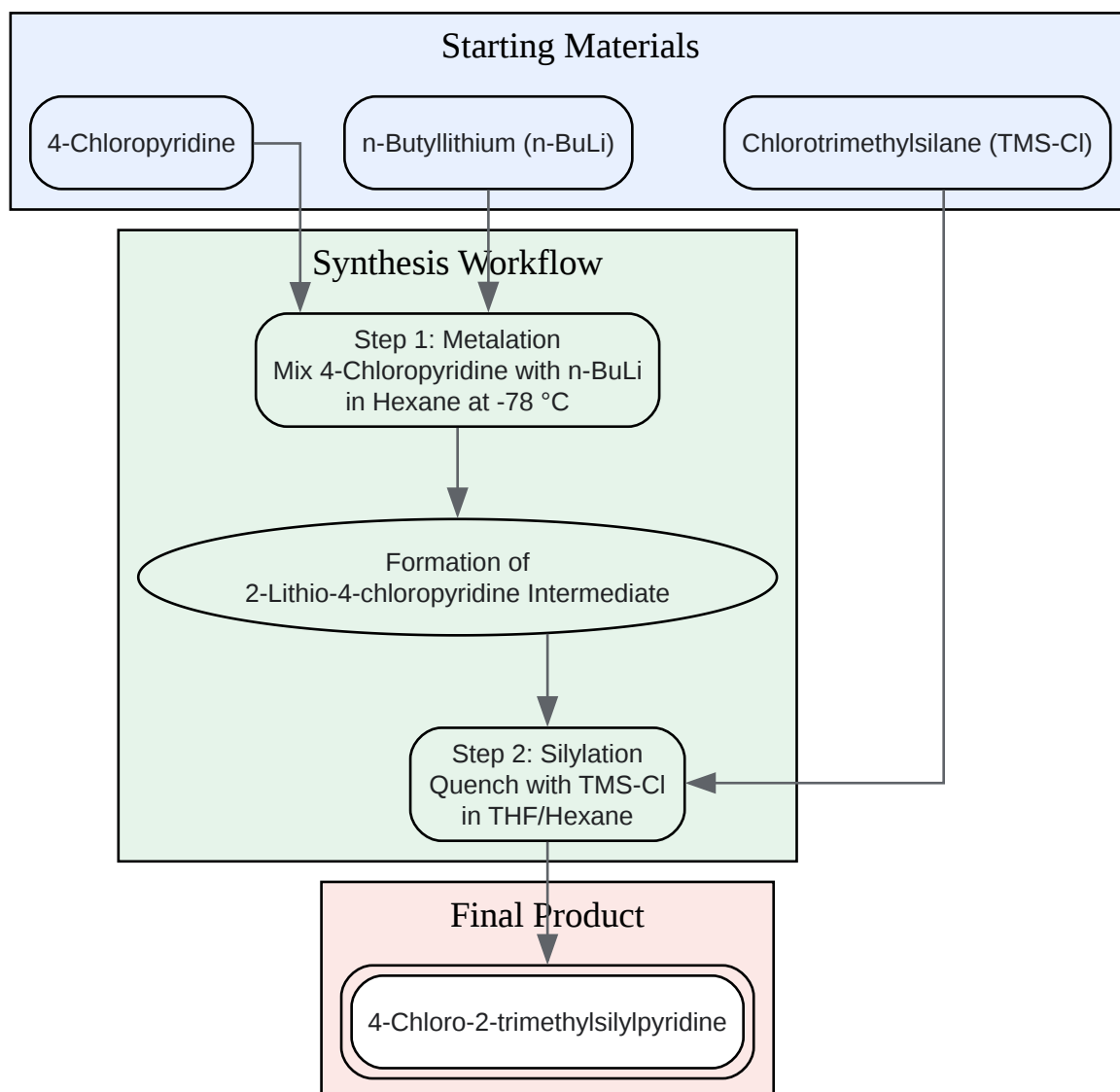
functional group on an aromatic ring to direct a strong base to deprotonate a specific adjacent position.

## Mechanistic Rationale: Directed ortho-Metalation (DoM)

In this synthesis, the nitrogen atom of the 4-chloropyridine starting material acts as the directing metalation group (DMG).<sup>[3]</sup> The mechanism proceeds as follows:

- **Coordination:** The Lewis acidic lithium cation of the n-butyllithium (n-BuLi) base coordinates to the Lewis basic pyridine nitrogen. This brings the highly basic butyl anion into close proximity to the C2 and C6 protons.
- **Deprotonation:** The C2 proton is more acidic than the C6 proton due to the inductive electron-withdrawing effect of the nitrogen atom. The coordinated n-BuLi selectively abstracts the C2 proton, forming a highly reactive 2-lithiated pyridine intermediate. This step is performed at extremely low temperatures (-78 °C) to prevent side reactions, such as the addition of n-BuLi to the pyridine ring.<sup>[1][5]</sup>
- **Electrophilic Quench:** The 2-lithiated intermediate is a potent nucleophile. The addition of an electrophile, in this case, chlorotrimethylsilane (TMS-Cl), results in the formation of a new carbon-silicon bond at the C2 position, yielding the final product.<sup>[1]</sup>

The entire process is a testament to the principles of kinetic control and proximity-induced reactivity that underpin modern synthetic chemistry.



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**Caption:** Synthesis workflow for **4-Chloro-2-trimethylsilylpyridine** via Directed ortho-Metalation.

## Experimental Protocol

The following protocol is adapted from the literature and provides a robust method for laboratory-scale synthesis.[1]

Materials:

- 4-Chloropyridine

- n-Butyllithium (solution in hexanes)
- Chlorotrimethylsilane (TMS-Cl)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Hexane

#### Procedure:

- **Reaction Setup:** To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloropyridine dissolved in anhydrous hexane.
- **Metalation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
- **Silylation:** In a separate flask, prepare a solution of chlorotrimethylsilane in anhydrous THF/hexane. Add this solution to the reaction mixture at -78 °C.
- **Warm-up and Quench:** Allow the reaction to slowly warm to room temperature (approx. 20 °C) and stir for an additional 1 hour.
- **Work-up:** Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude material can be purified by silica gel chromatography to afford the pure **4-Chloro-2-trimethylsilylpyridine**.

## Chemical Reactivity and Synthetic Applications

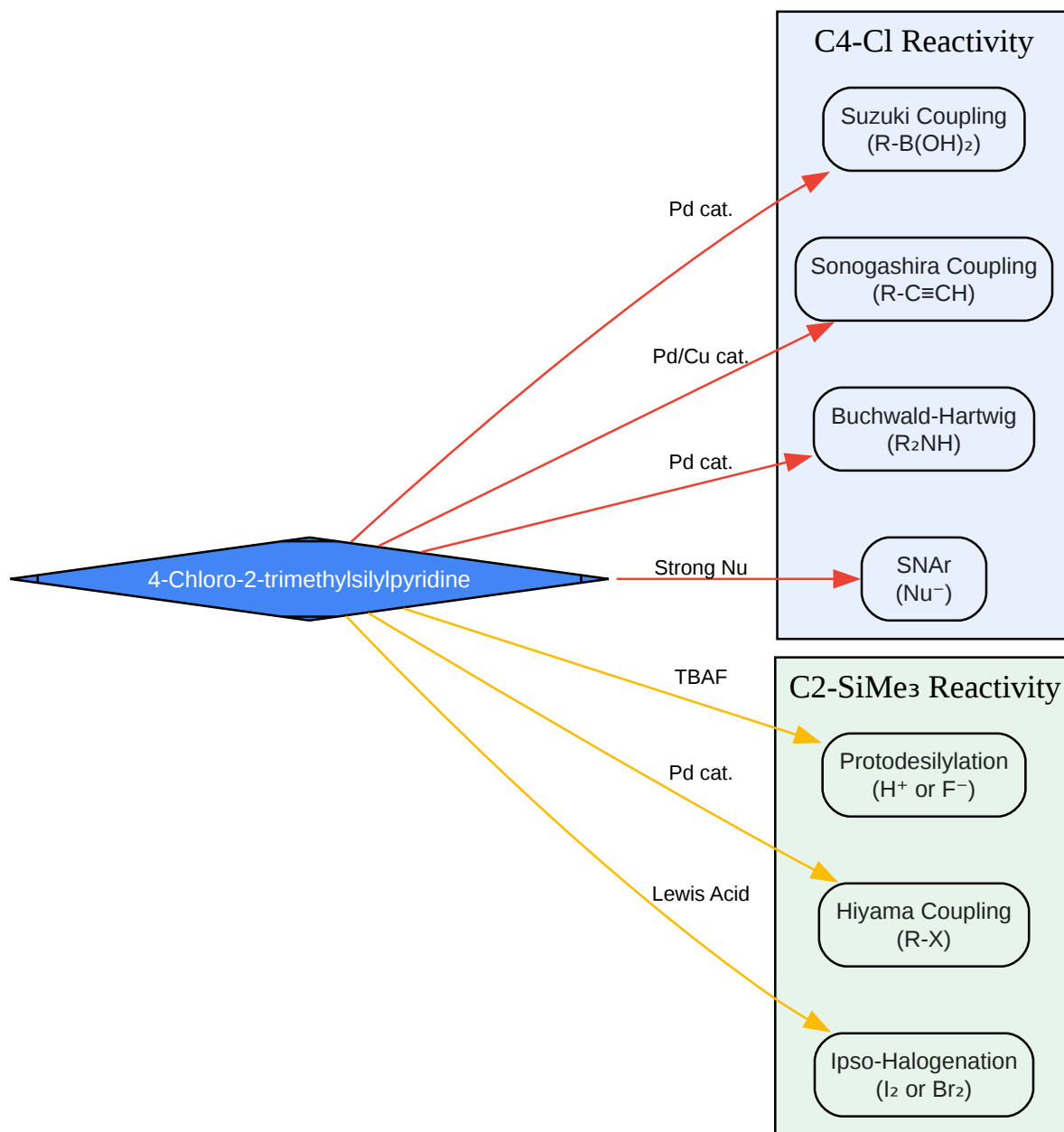
The synthetic power of **4-Chloro-2-trimethylsilylpyridine** lies in the distinct reactivity of its two functional handles, which can be addressed selectively to build molecular complexity.

- **Reactions at the C4-Chloro Position:** The chlorine atom is a superb leaving group for various transformations. It is most commonly employed in palladium-catalyzed cross-coupling

reactions, such as:

- Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Nucleophilic Aromatic Substitution ( $S_NAr$ ): Reaction with strong nucleophiles (e.g., alkoxides, thiolates) to displace the chloride.
- Reactions at the C2-Silyl Position: The TMS group is not merely a placeholder. It can participate in several key reactions:
  - Protodesilylation: Cleavage of the C-Si bond using acid or fluoride sources (e.g., TBAF) to install a hydrogen atom, effectively unmasking the C2 position.
  - Hiyama Coupling: A palladium-catalyzed cross-coupling reaction with organohalides, where the silyl group acts as the nucleophilic partner.
  - Ipso-Substitution: The silyl group can be replaced with other electrophiles, such as halogens (e.g.,  $I_2$ ,  $Br_2$ ), under specific conditions.

This orthogonality allows for a multi-step synthetic sequence where one site is modified while the other remains intact for a subsequent transformation.



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**Caption:** Key reactivity pathways for 4-Chloro-2-trimethylsilylpyridine.

## Case Studies and Strategic Deployment in Drug Discovery

While specific examples naming **4-Chloro-2-trimethylsilylpyridine** as a direct precursor in publicly disclosed clinical candidates are sparse, its strategic value is best understood from a methodological perspective. A medicinal chemist would employ this reagent in a fragment-based or lead optimization campaign as follows:

Scenario: Library Synthesis for SAR Exploration

- **Core Scaffolding:** A diverse set of boronic acids is coupled to the C4 position via Suzuki reaction, rapidly generating a library of 4-aryl-2-trimethylsilylpyridines.
- **Screening:** This initial library is screened for biological activity.
- **Vector Elaboration:** For the most promising "hits," the C2-TMS group is now addressed. Protodesilylation can be performed to assess the importance of substitution at that position. Alternatively, Hiyama coupling or ipso-halogenation followed by another cross-coupling can be used to explore a second diversity vector, fine-tuning the potency and pharmacokinetic properties of the lead compounds.

This two-stage approach maximizes synthetic efficiency, allowing for the rapid exploration of chemical space around the pyridine core, which is essential for accelerating drug discovery timelines.

## Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

- **Hazard Classification:** **4-Chloro-2-trimethylsilylpyridine** is classified as Acute Toxicity, Oral, Category 4, with the hazard statement H302: Harmful if swallowed. The GHS pictogram is GHS07 (Exclamation mark).
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.



- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

## Conclusion

**4-Chloro-2-trimethylsilylpyridine** is more than just a chemical intermediate; it is a sophisticated tool for the modern synthetic chemist. Its preparation via the mechanistically elegant Directed ortho-Metalation pathway and its capacity for selective, orthogonal functionalization make it an exceptionally valuable building block. For researchers and scientists in drug development, mastering the use of such bifunctional reagents is key to the efficient and strategic construction of novel chemical entities with therapeutic potential.

## References

- Knochel, P., et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- PubChem. 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine.
- Fort, Y., & Rodriguez, A. L. First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation.
- Wikipedia.
- Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- Myers, A. G. Research Group.
- Oestreich, M., et al. Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp<sup>3</sup> C–Si Bonds.
- PubChemLite. **4-chloro-2-trimethylsilylpyridine** (C<sub>8</sub>H<sub>12</sub>ClNSi). [Link]
- Gehrke, T., et al. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst.
- Das, A., et al. C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)
- Cenmed Enterprises. 4 Chloro 2 Trimethylsilylpyridine. [Link]
- Gehrke, T., et al. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst.
- Gehrke, T., et al.
- Google Patents.
- Google Patents. US 2010/0075971 A1 - INHIBITORS OF RAF KINASE. [Link]
- Saghatforoush, L.A., et al. Synthesis, crystal structure, and biological activity of 4'-chloro-2,2':6',2''-terpyridine (Cltpy) as tridentate ligand and its complexes with Zn(II), Cd(II) and Hg(II) halides.
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]
- Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

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## Sources

- 1. 4-CHLORO-2-TRIMETHYLSILYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 4-chloro-2-trimethylsilylpyridine (C<sub>8</sub>H<sub>12</sub>ClNSi) [pubchemlite.lcsb.uni.lu]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)